Technical Guide to the Spectroscopic Characterization of (S)-4-Nitro-homophenylalanine
Technical Guide to the Spectroscopic Characterization of (S)-4-Nitro-homophenylalanine
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of (S)-4-Nitro-homophenylalanine (CAS: 705919-70-6), a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] While experimental data for this specific chiral molecule is not widely published, this document synthesizes information from analogous compounds and first-principle spectroscopic theory to present a robust, predictive analysis. We detail methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of novel amino acid derivatives.
Introduction: The Scientific Imperative
(S)-4-Nitro-homophenylalanine is a derivative of L-homophenylalanine, an analogue of L-phenylalanine with an extended 2-phenylethyl side-chain.[3] The incorporation of a nitro group at the para-position of the phenyl ring dramatically alters the molecule's electronic properties and reactivity, making it a valuable building block for peptide synthesis and the development of novel therapeutics.[1] Accurate and unambiguous structural confirmation is the bedrock of any research and development involving such a molecule. Spectroscopic analysis provides the necessary toolkit for this confirmation.
This guide is structured to provide not just data, but context. The "why" behind the "how" is emphasized, grounding experimental protocols and data interpretation in the fundamental principles of chemical structure and reactivity.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The structure dictates the spectroscopic output.
Caption: Fig 1: Structure of (S)-4-Nitro-homophenylalanine with key carbons labeled.
The key structural features that will dominate the spectra are:
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The chiral alpha-carbon (Cα) , bearing the amino and carboxyl groups.
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The aliphatic ethyl bridge (Cβ, Cγ) in the side chain.
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The para-substituted aromatic ring , which is electron-deficient due to the powerful electron-withdrawing nitro group.
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The nitro group (NO₂) itself.
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The labile protons of the carboxyl (COOH) and amino (NH₂) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: Data Acquisition
A self-validating protocol for acquiring high-quality NMR data for a sample of (S)-4-Nitro-homophenylalanine would be as follows:
Caption: Fig 2: Standard NMR experimental workflow.
Causality Behind Choices:
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Solvent: DMSO-d₆ is often chosen as it solubilizes the polar amino acid and keeps the NH and OH protons from exchanging rapidly, allowing for their observation. D₂O can also be used, but will result in the exchange of labile protons with deuterium, causing their signals to disappear.
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Spectrometer Frequency: A higher field strength (≥400 MHz) is crucial for resolving the complex spin systems, particularly in the aromatic and aliphatic regions, preventing signal overlap.[4]
Predicted ¹H NMR Data
The predicted proton NMR chemical shifts are summarized below. The electron-withdrawing effect of the nitro group causes the aromatic protons ortho to it (H-3', H-5') to be significantly downfield compared to those meta (H-2', H-6').
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~10-12 | Broad Singlet | 1H |
| Aromatic (H-3', H-5') | ~8.1-8.3 | Doublet | 2H |
| Aromatic (H-2', H-6') | ~7.4-7.6 | Doublet | 2H |
| Alpha (Hα) | ~4.0-4.3 | Multiplet | 1H |
| Gamma (Hγ) | ~2.8-3.0 | Multiplet | 2H |
| Beta (Hβ) | ~2.0-2.3 | Multiplet | 2H |
| NH₂ | ~2.0-3.5 | Broad Singlet | 2H |
Data predicted based on values for 4-nitrophenylalanine and homophenylalanine in deuterated solvents.[3][5]
Predicted ¹³C NMR Data
In the carbon spectrum, the ipso-carbon attached to the nitro group (C-4') is highly deshielded, while the carbon attached to the alkyl chain (C-1') is also distinct.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (C=O) | ~170-175 |
| Aromatic (C-4') | ~147-150 |
| Aromatic (C-1') | ~145-148 |
| Aromatic (C-2', C-6') | ~130-132 |
| Aromatic (C-3', C-5') | ~123-125 |
| Alpha (Cα) | ~53-56 |
| Gamma (Cγ) | ~33-36 |
| Beta (Cβ) | ~30-33 |
Data predicted based on known values for similar aromatic and amino acid structures.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups within a molecule.
Experimental Protocol: Data Acquisition
A typical procedure involves using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer, which requires minimal sample preparation.
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Instrument Background: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid (S)-4-Nitro-homophenylalanine sample directly onto the ATR crystal.
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Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
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Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Trustworthiness: This method is rapid and reproducible. The self-validating step is the initial background scan, which ensures that atmospheric H₂O and CO₂ are subtracted from the final sample spectrum.
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic absorptions from the nitro, carboxyl, and amino groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300-3000 | N-H / O-H | Stretch | Broad, Strong |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 2950-2850 | Aliphatic C-H | Stretch | Medium |
| ~1710 | C=O (Carboxyl) | Stretch | Strong, Sharp |
| ~1590 | N-H (Amino) | Bend (Scissoring) | Medium |
| ~1520 | N-O (Nitro) | Asymmetric Stretch | Very Strong |
| ~1345 | N-O (Nitro) | Symmetric Stretch | Very Strong |
| 1300-1200 | C-O (Carboxyl) | Stretch | Medium |
Data predicted based on characteristic IR frequencies for nitro compounds and amino acids.[8][9][10] The two very strong bands for the nitro group are the most diagnostic feature in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Data Acquisition
Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like an amino acid.
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Ionization (Positive Mode): Apply a high voltage (~3-5 kV) to the ESI needle. Set the heated capillary temperature to ~250-300°C.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For C₁₀H₁₂N₂O₄ (MW: 224.21), this ion should appear at m/z 225.08.[11]
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Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 225.08) for collision-induced dissociation (CID). Ramping the collision energy will generate a series of fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular weight of (S)-4-Nitro-homophenylalanine is 224.21 g/mol .[11] The ESI-MS spectrum in positive ion mode will show a strong signal for the protonated molecule [M+H]⁺ at m/z 225.08.
The fragmentation pattern in MS/MS is highly diagnostic. Key fragmentation pathways for protonated amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH, or H₂O + CO).[12][13] For nitroaromatics, characteristic losses of NO (30 Da) and NO₂ (46 Da) are also possible, though less common in ESI compared to electron ionization.[14]
Caption: Fig 3: Predicted ESI-MS/MS fragmentation.
Predicted Fragmentation Data:
| m/z (Predicted) | Ion Formula | Description |
| 225.08 | [C₁₀H₁₃N₂O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 208.08 | [C₁₀H₁₀NO₄]⁺ | Loss of ammonia (-NH₃) |
| 207.07 | [C₁₀H₁₁N₂O₃]⁺ | Loss of water (-H₂O) from carboxyl |
| 179.08 | [C₉H₉N₂O₂]⁺ | Loss of formic acid (-HCOOH) |
| 150.05 | [C₈H₈NO₂]⁺ | 4-Nitrophenethyl cation, loss of the amino acid head |
This fragmentation pattern provides a multi-point confirmation of the molecule's identity, verifying the molecular weight, the presence of the amino and carboxyl groups, and the structure of the nitrated side chain.
Conclusion
The spectroscopic characterization of (S)-4-Nitro-homophenylalanine relies on a synergistic application of NMR, IR, and MS techniques. While publicly available spectra are scarce, a predictive analysis based on well-understood principles and data from analogous structures provides a clear and reliable roadmap for its identification. The ¹H and ¹³C NMR spectra will resolve the full carbon-hydrogen framework, with the nitro group's electronic effects providing clear diagnostic shifts in the aromatic region. IR spectroscopy offers unambiguous confirmation of key functional groups, especially the prominent asymmetric and symmetric stretches of the nitro moiety. Finally, high-resolution mass spectrometry confirms the elemental composition and provides definitive structural evidence through predictable fragmentation pathways. The protocols and predicted data herein constitute a comprehensive guide for any researcher undertaking the synthesis or application of this important molecule.
References
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: [Link]
-
PubChem. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. Available at: [Link]
-
ResearchGate. a 1D ¹⁹F NMR spectra of GB1 grown with 4-fluorophenylalanine... Available at: [Link]
-
Wikipedia. 4-Nitroaniline. Available at: [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
-
PubChem. 4-Nitro-DL-homophenylalanine | C10H12N2O4 | CID 10632890. Available at: [Link]
-
PubChem. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089. Available at: [Link]
-
PMC - NIH. Identification of Homophenylalanine Biosynthetic Genes... Available at: [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Available at: [Link]
-
ResearchGate. The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). Available at: [Link]
-
PubMed. Vibrational analysis of amino acids and short peptides in hydrated media... Available at: [Link]
-
ResearchGate. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. FTIR analysis of L-phenylalanine after reaction. Available at: [Link]
-
ResearchGate. Mass spectrum of 4-nitroaniline. Available at: [Link]
-
Springer. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]
-
PMC - NIH. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Available at: [Link]
-
The Royal Society of Chemistry. New Journal of Chemistry Supporting Information... Available at: [Link]
-
PMC - NIH. Revisiting Fragmentation Reactions of Protonated α-Amino Acids... Available at: [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent... Available at: [Link]
-
PubChem. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of Compound 4. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 705919-70-6 Cas No. | (S)-4-Nitro-homophenylalanine | Apollo [store.apolloscientific.co.uk]
- 3. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Nitro-DL-homophenylalanine | C10H12N2O4 | CID 10632890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
